3-ethyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
3-Ethyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-based heterocyclic compound characterized by an imidazo[2,1-f]purine core substituted with ethyl and methyl groups at positions 3, 1, 7, and 6.
Properties
IUPAC Name |
2-ethyl-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-5-16-10(18)8-9(15(4)12(16)19)13-11-14(3)7(2)6-17(8)11/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAHRZXLPKARSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(N3C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the reaction of 2-aminopyridine with α-bromoacetophenone under microwave irradiation, which yields the desired imidazo[2,1-f]purine compound . The reaction conditions often include the use of solvents such as water or ethanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Substitution Reactions
The ethyl and methyl substituents on the purine and imidazole rings can participate in nucleophilic substitution or alkylation reactions. For example:
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N-Alkylation : The N-3 ethyl group may undergo further alkylation under basic conditions using alkyl halides or Mitsunobu reactions.
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Demethylation : Selective removal of methyl groups (e.g., at N-1, N-7, or N-8) can be achieved using strong acids (HCl/HBr) or Lewis acids like BBr₃ .
Example Reaction Pathway
Oxidation
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Ethyl Group Oxidation : The ethyl side chain at N-3 can be oxidized to a ketone or carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.
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Aromatic Ring Oxidation : The imidazo-purine core may undergo electrophilic aromatic substitution (e.g., nitration or halogenation) at electron-rich positions .
Reduction
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Ketone Reduction : The 2,4-dione groups can be reduced to diols using NaBH₄ or LiAlH₄, though steric hindrance may limit efficiency.
Cyclization and Ring Expansion
The compound’s fused ring system allows for cyclization reactions to form extended heterocycles. For instance:
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Amine-Mediated Cyclization : Reacting with diamines under reflux conditions (e.g., in ethanol or DMF) can yield tricyclic derivatives .
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Palladium-Catalyzed Coupling : Suzuki-Miyaura cross-coupling with aryl boronic acids could modify the aromatic system, though this has not been explicitly reported for this compound .
Industrial-Scale Modifications
Large-scale synthesis often employs:
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Continuous Flow Reactors : To optimize exothermic reactions (e.g., alkylation).
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Catalytic Hydrogenation : For selective reduction of unsaturated bonds in synthetic intermediates .
Table 1: Key Reaction Conditions and Outcomes
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of imidazopurines exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Studies have shown that 3-ethyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can induce apoptosis in cancer cell lines through modulation of signaling pathways such as the PI3K/Akt pathway .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .
Biochemical Research
Enzyme Inhibition Studies
this compound serves as a biochemical probe to study enzyme interactions. Its ability to selectively inhibit specific enzymes involved in nucleotide metabolism makes it valuable for understanding metabolic pathways and developing new inhibitors .
Material Science
Synthesis of Novel Materials
The unique structural characteristics of this compound allow it to be used as a building block for synthesizing novel materials with desirable electronic and optical properties. Research has focused on incorporating it into polymer matrices to enhance conductivity and stability .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast and colon cancer cells with an IC50 value of approximately 10 µM. Mechanistic studies revealed that the compound induces apoptosis through caspase activation and mitochondrial dysfunction .
Case Study 2: Anti-inflammatory Mechanism
In another study published in Pharmacology Research, researchers examined the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages. The findings showed that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 cytokines. This suggests its potential utility in treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-ethyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Targets
Key structural variations in imidazo[2,1-f]purine derivatives include substitutions at positions 3, 7, 8, and the alkyl/arylpiperazinyl side chains. These modifications significantly influence receptor selectivity, metabolic stability, and therapeutic outcomes:
Table 1: Key Structural and Pharmacological Comparisons
Key Findings from Comparative Studies
Receptor Selectivity: 5-HT1A Affinity: Fluorophenylpiperazinyl derivatives (e.g., 3i, AZ-853, AZ-861) exhibit nanomolar affinity for 5-HT1A receptors, with AZ-861 (Ki = 0.2 nM) showing stronger agonism than AZ-853 (Ki = 0.6 nM) due to the trifluoromethyl group enhancing lipophilicity and receptor interaction .
Pharmacokinetic Differences :
- AZ-853 exhibits superior brain penetration compared to AZ-861, likely due to reduced steric hindrance from the 2-fluorophenyl group .
- Metabolic stability (assessed via HLM models) is moderate for most derivatives, with fluorinated compounds showing improved resistance to oxidative metabolism .
Therapeutic Applications :
- Antidepressants : Compounds with arylpiperazinylalkyl side chains (e.g., 3i, AZ-853) reduce immobility time in the forced swim test (FST) at low doses (2.5–5 mg/kg) .
- Anticancer Agents : CB11 and the chlorobenzyl derivative () induce apoptosis in cancer cells via PPARγ activation and TGF-β inhibition, respectively .
Side Effect Profiles: AZ-853 causes weight gain and hypotension via α1-adrenolytic effects, while AZ-861 induces lipid metabolism disturbances without significant weight changes .
Structural-Activity Relationship (SAR) Insights
- Position 3 Substitutions : Ethyl or butyl groups (e.g., CB11) enhance PPARγ binding, whereas benzyl/chlorobenzyl groups () favor TGF-β inhibition .
- Position 8 Modifications : Piperazinylalkyl chains with fluorophenyl or trifluoromethylphenyl groups optimize 5-HT1A affinity and selectivity over 5-HT7/D2 receptors .
- Lipophilicity : Longer alkyl chains (e.g., pentyl in 3i) improve metabolic stability but may reduce brain penetration .
Biological Activity
The compound 3-ethyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is part of the imidazopurine family and has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula
- C : 14
- H : 19
- N : 5
- O : 2
Structure
The compound features a fused imidazole-purine ring system with multiple methyl and ethyl substituents. This unique structure contributes to its biological properties.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 289.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | 887462-82-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as receptors and enzymes. It is known to modulate signaling pathways associated with neurotransmission and cellular response.
Key Mechanisms:
- Receptor Modulation : The compound exhibits high affinity for serotonin receptors (5-HT) and dopamine receptors (D). These interactions suggest potential applications in treating mood disorders.
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Pharmacological Effects
Research indicates that this compound may possess various pharmacological properties:
- Antidepressant Activity : Studies have shown that derivatives of imidazo[2,1-f]purines exhibit significant antidepressant effects in animal models.
- Anxiolytic Effects : Some compounds within this class have demonstrated anxiolytic properties, making them potential candidates for anxiety treatment.
- Neuroprotective Properties : The ability to protect neuronal cells from damage has been observed in several studies.
Table 2: Biological Activities and Effects
| Activity | Description | Reference |
|---|---|---|
| Antidepressant | Significant reduction in immobility time in FST | |
| Anxiolytic | Positive results in anxiety models | |
| Neuroprotective | Protection against oxidative stress in neurons |
Case Study 1: Antidepressant Evaluation
In a study evaluating the antidepressant potential of various imidazo[2,1-f]purines, the compound demonstrated a notable reduction in immobility time in the forced swim test (FST), similar to established antidepressants like imipramine. This suggests its efficacy as a potential antidepressant agent.
Case Study 2: Receptor Affinity Studies
Molecular docking studies have revealed that the presence of specific substituents on the imidazo[2,1-f]purine structure enhances its affinity for serotonin receptors (5-HT1A and 5-HT7). This supports the hypothesis that structural modifications can lead to improved pharmacological profiles.
Q & A
Q. What synthetic methodologies are effective for synthesizing imidazo[2,1-f]purine-2,4-dione derivatives, including 3-ethyl-1,7,8-trimethyl analogs?
Methodological Answer: The core scaffold is synthesized via cyclization reactions. For example, intermediate 8-bromo-xanthine derivatives react with α,ω-dibromoalkanes to form 7-(ω-bromoalkyl)purinediones, followed by refluxing with amines to yield imidazo[2,1-f]purine-diones (e.g., Scheme 19 in ). Microwave-assisted solvent-free methods ( ) and Wittig cyclization ( ) are also used. Substituents like ethyl or methyl groups are introduced via alkylation or nucleophilic substitution at N-3, C-7, or N-8 positions .
Q. Which structural features of this compound class correlate with 5-HT1A receptor affinity?
Methodological Answer: Key features include:
- N-8 substituents : Piperazinylalkyl chains (e.g., 4-(4-arylpiperazin-1-yl)butyl) enhance 5-HT1A binding (Ki = 0.2–0.6 nM) by mimicking endogenous ligand interactions ( ).
- C-7 methylation : Increases metabolic stability and brain penetration ( ).
- Aromatic ring substituents : Electron-withdrawing groups (e.g., 2-fluoro or 3-CF₃ on phenylpiperazine) improve selectivity and functional activity ( ). SAR studies using radioligand binding assays and molecular docking ( ) are critical for optimization .
Advanced Research Questions
Q. How do substituent variations at N-8 and C-7 impact functional selectivity across 5-HT1A signaling pathways (e.g., cAMP vs. β-arrestin)?
Methodological Answer: Functional selectivity is assayed using:
- cAMP inhibition : AZ-861 (3-CF₃ substituent) shows stronger agonism (EC₅₀ = 10 nM) compared to AZ-853 (2-F substituent) in HEK-293T cells ( ).
- β-arrestin recruitment : Trifluoromethyl groups at C-7 enhance β-arrestin signaling, potentially influencing side effect profiles ( ). Divergent signaling is resolved via pathway-specific luciferase reporter assays and biased signaling analysis .
Q. What experimental strategies address contradictions in SAR data between 5-HT1A affinity and PDE10A inhibition?
Methodological Answer: Contradictions arise when arylpiperazinylalkyl derivatives (e.g., compound 9 in ) exhibit high 5-HT1A affinity (Ki < 1 nM) but weak PDE10A inhibition (IC₅₀ > 10 µM). Strategies include:
- Selective functional assays : Use isolated receptor vs. enzyme models to decouple effects ( ).
- Molecular dynamics simulations : Identify binding pose differences (e.g., piperazine orientation in 5-HT1A vs. PDE10A pockets) ( ).
- Metabolic profiling : Prioritize compounds with low CYP450 inhibition (e.g., micellar electrokinetic chromatography in ) to avoid off-target PDE effects .
Q. What in vivo models best predict the antidepressant efficacy of imidazo[2,1-f]purine-diones, and how are pharmacokinetic limitations addressed?
Methodological Answer:
- Forced Swim Test (FST) : Acute and repeated dosing in mice (e.g., AZ-853 reduces immobility time at 2.5 mg/kg, ).
- Blood-brain barrier (BBB) penetration : LogP optimization (e.g., AZ-853 has LogP = 3.2 vs. AZ-861 LogP = 4.1) balances brain uptake and peripheral clearance ( ).
- Microsomal stability assays : Human liver microsomes (HLM) identify metabolites; methyl groups at C-1/C-3 reduce oxidative degradation ( ) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
